Cas no 5069-73-8 (1H-Purine, 6-[[(2-methylphenyl)methyl]thio]-)
5069-73-8 structure
Product Name:1H-Purine, 6-[[(2-methylphenyl)methyl]thio]-
CAS No:5069-73-8
MF:C13H12N4S
MW:256.326180458069
CID:364271
PubChem ID:472981
Update Time:2025-04-19
1H-Purine, 6-[[(2-methylphenyl)methyl]thio]- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Purine, 6-[[(2-methylphenyl)methyl]thio]-
- 6-[(2-methylphenyl)methylsulfanyl]-7H-purine
- HMS3468P09
- 6-(2-Methylbenzylthio)purine
- 6-{[(2-METHYLPHENYL)METHYL]SULFANYL}-9H-PURINE
- AKOS021952913
- DTXSID30332947
- 5069-73-8
- 6-(o-tolylmethylsulfanyl)-9H-purine
- Oprea1_398679
-
- Inchi: 1S/C13H12N4S/c1-9-4-2-3-5-10(9)6-18-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17)
- InChI Key: ZSISWONFONJBBH-UHFFFAOYSA-N
- SMILES: S(C1=C2C(=NC=N1)N=CN2)CC1C=CC=CC=1C
Computed Properties
- Exact Mass: 256.07846
- Monoisotopic Mass: 256.078
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 79.8Ų
Experimental Properties
- PSA: 49.11
1H-Purine, 6-[[(2-methylphenyl)methyl]thio]- Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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